molecular formula C29H30N4O5 B2494884 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide CAS No. 1251608-62-4

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide

Cat. No.: B2494884
CAS No.: 1251608-62-4
M. Wt: 514.582
InChI Key: TWXJZFMQEIWHLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an imidazole ring, amide linkages, and methoxy groups, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

Mode of Action

Based on its structure, it may interact with its targets through hydrogen bonding or hydrophobic interactions, leading to changes in the target’s function .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to affect various biochemical pathways, including signal transduction, protein synthesis, and metabolic processes .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Its bioavailability, half-life, metabolism, and excretion would need to be determined through experimental studies .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given its potential interactions with various proteins or enzymes, it could have multiple effects at the molecular and cellular levels .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 3,4-dimethoxyphenylacetic acid and 2-methoxy-5-methylaniline. These intermediates undergo a series of reactions, including acylation, amidation, and cyclization, to form the final product. Common reagents used in these reactions include acetic anhydride, thionyl chloride, and various catalysts to facilitate the formation of amide and imidazole bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide groups can be reduced to amines using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4-dimethoxybenzaldehyde or 3,4-dimethoxybenzoic acid, while reduction of the amide groups can produce corresponding amines.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.

    Mescaline: A hallucinogenic compound with a similar phenethylamine structure but with an additional methoxy group at the 5-position.

Uniqueness

1-({4-[2-(3,4-dimethoxyphenyl)acetamido]phenyl}methyl)-N-(2-methoxy-5-methylphenyl)-1H-imidazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[[4-[[2-(3,4-dimethoxyphenyl)acetyl]amino]phenyl]methyl]-N-(2-methoxy-5-methylphenyl)imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O5/c1-19-5-11-25(36-2)23(13-19)32-29(35)24-17-33(18-30-24)16-20-6-9-22(10-7-20)31-28(34)15-21-8-12-26(37-3)27(14-21)38-4/h5-14,17-18H,15-16H2,1-4H3,(H,31,34)(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXJZFMQEIWHLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.